5-(3-Iodophenyl)-5-oxovaleric acid
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Description
5-(3-Iodophenyl)-5-oxovaleric acid, also known as 3-iodo-5-oxo-pentanoic acid, is a carboxylic acid with a molecular formula C7H6IO3. It is a monobasic acid with a molar mass of 248.01 g/mol. It is a colorless solid that is insoluble in water and soluble in organic solvents. The acid is used for a variety of purposes in scientific research, including as a reagent for the synthesis of other compounds and as an inhibitor of enzymes.
Scientific Research Applications
Metabolomics and Systemic Metabolism
Research has shown that metabolites such as 3-methyl-2-oxovaleric acid, closely related to 5-(3-Iodophenyl)-5-oxovaleric acid, play a significant role in systemic metabolism. These metabolites, synthesized in browning adipocytes, influence mitochondrial oxidative energy metabolism and contribute to systemic energy expenditure. They are also associated with reduced adiposity and improved glucose and insulin homeostasis in obesity and diabetes models (Whitehead et al., 2021).
Photodynamic Therapy
5-Aminolevulinic acid (5-ALA), a derivative of 5-oxo-5-phenylpentanoic acid, has been studied for its potential in photodynamic therapy (PDT) of nasopharyngeal carcinoma. This research indicates that 5-ALA induced protoporphyrin IX could be significant in treating cancer through PDT (Betz et al., 2002).
Medicinal Chemistry
In medicinal chemistry, the structure-activity relationship of β-oxidation resistant compounds, such as 5-oxo-ETE analogs, has been explored. These studies have implications for the development of drugs targeting inflammatory mediators (Ye et al., 2017).
Metabolite Identification
Research on the metabolism of biphenyl led to the identification of 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, a compound structurally similar to 5-(3-Iodophenyl)-5-oxovaleric acid, demonstrating the significance of such compounds in biochemical pathways (Catelani et al., 1973).
Radioactive Labeling
The synthesis of radioactive labeled compounds, such as 2-{5-(4-iodophenyl)pentyl}oxirane-2-carboxylic acid (I-POCA), from 5-phenyl-pentylbromide highlights the role of iodophenyl-based compounds in diagnostic and therapeutic applications (Abbas et al., 1990).
Enzymatic and Nonenzymatic Activities
Studies on 4,5-Dioxovaleric acid (DOVA) and its nonenzymatic transamination to 5-aminolevulinic acid provide insight into enzymatic processes and potential therapeutic applications (Beale et al., 1979).
properties
IUPAC Name |
5-(3-iodophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEGNNWBSIKJNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645397 |
Source
|
Record name | 5-(3-Iodophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Iodophenyl)-5-oxovaleric acid | |
CAS RN |
898790-83-5 |
Source
|
Record name | 3-Iodo-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Iodophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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